molecular formula C29H26BrN3O6 B11442722 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11442722
M. Wt: 592.4 g/mol
InChI Key: LZHNIZUITICPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a bromophenyl group, and a quinazolinone structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. The reaction conditions typically include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Quinazolinone Intermediate: The quinazolinone structure is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates with a bromophenyl derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead molecule for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is unique due to its combination of benzodioxole, bromophenyl, and quinazolinone moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H26BrN3O6

Molecular Weight

592.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C29H26BrN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35)

InChI Key

LZHNIZUITICPKX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.